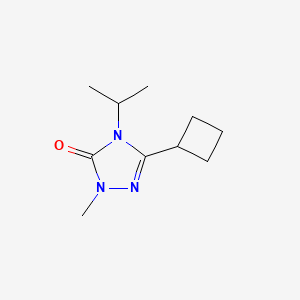![molecular formula C21H17Cl2N5O3S B2394933 6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 892471-96-4](/img/structure/B2394933.png)
6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H17Cl2N5O3S and its molecular weight is 490.36. The purity is usually 95%.
BenchChem offers high-quality 6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
One study discusses the synthesis of pyrimidine derivatives, which are critical in the development of chemotherapeutic agents. The synthesis of such compounds, including their analogs and derivatives, can lead to the discovery of new medications or materials with unique properties. For example, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants showcases the versatility of pyrimidine structures in chemical synthesis, potentially applicable to the compound (Briel, Franz, & Dobner, 2002).
Antimicrobial and Chemotherapeutic Potential
Pyrimidine derivatives, including those with complex substituents similar to the given compound, have shown antimicrobial and chemotherapeutic potential. For instance, compounds synthesized for their ability to inhibit retrovirus replication in cell culture highlight the biomedical research applications of these molecules. This suggests that derivatives of pyrimidines could be explored for antiviral or antimicrobial properties (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Supramolecular Chemistry
Furthermore, the study of pyrimidine and its derivatives extends into the realm of supramolecular chemistry, where these molecules can act as ligands forming complex structures with potential applications in material science and nanotechnology. The creation of hydrogen-bonded supramolecular assemblies using pyrimidine derivatives illustrates the compound's utility in designing novel materials with specific properties (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Chemical Synthesis and Mechanistic Studies
Chemical synthesis and mechanistic studies of related compounds underscore the scientific interest in understanding the reactions and pathways involving pyrimidines. These studies not only advance our knowledge of chemical synthesis techniques but also open doors to new pharmaceuticals and materials with enhanced functionalities (Chen, Thompson, Hammer, & Bárány, 1996).
properties
IUPAC Name |
6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O3S/c1-31-16-6-4-15(5-7-16)28-18(9-14-10-19(29)25-20(30)24-14)26-27-21(28)32-11-12-2-3-13(22)8-17(12)23/h2-8,10H,9,11H2,1H3,(H2,24,25,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAREMIJBJJGQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



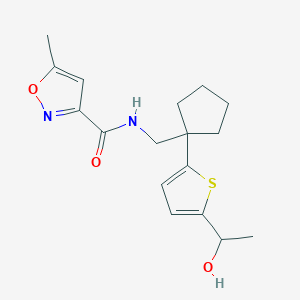

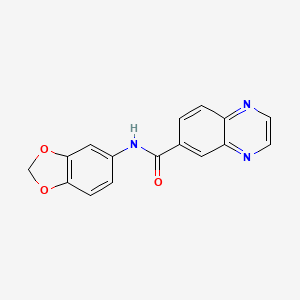
![4-methoxy-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2394856.png)
![[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394858.png)
![Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2394860.png)

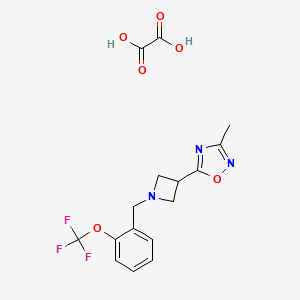
![5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole](/img/structure/B2394863.png)
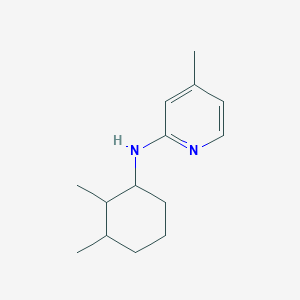
![5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2394868.png)
